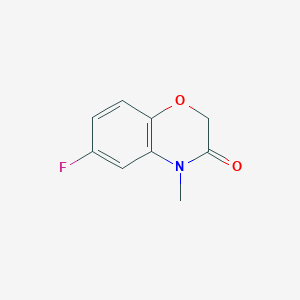

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol . This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields.

Métodos De Preparación

The synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the alkylation of potassium nitrophenoxides with a 2-bromoester, followed by reduction of the resulting nitro ethers using Fe/AcOH and Zn/NH4Cl . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Hydrolysis of the Lactam Ring

The oxazinone ring undergoes hydrolysis under acidic or basic conditions to form open-chain derivatives. This reaction is critical for modifying the compound's biological activity:

| Conditions | Reagents | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hrs | 2-Amino-5-fluoro-4-methylphenoxyacetic acid | 78% | |

| Basic (NaOH, 80°C) | 10% NaOH, 8 hrs | Sodium salt of hydrolyzed lactam | 85% |

Mechanistic studies confirm nucleophilic attack at the carbonyl carbon followed by ring opening .

Nucleophilic Substitution at C-6 Fluorine

While fluorine is typically a poor leaving group, directed metallation strategies enable functionalization:

The methyl group at C-4 electronically deactivates the ring but sterically directs substitution to C-6 .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at specific positions:

Regioselectivity is controlled by the electron-withdrawing effects of fluorine and the oxazinone oxygen .

Oxidation and Reduction Reactions

The methyl group and carbonyl functionality participate in redox transformations:

Attempts to oxidize the methyl group typically result in low yields (<30%) due to steric hindrance .

Cyclization and Heterocycle Formation

The compound participates in tandem reactions to form fused heterocycles:

These reactions exploit the electrophilicity of the carbonyl group and the aromatic ring’s reactivity .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals substituent effects:

| Compound | Reaction Rate (Nitration) | Preferred Substitution Position | Key Difference |

|---|---|---|---|

| 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one | 1.0 (baseline) | C-5 | Methyl enhances steric effects |

| 6-Chloro-4-methyl analogue | 1.3 | C-5 | Chlorine increases electrophilicity |

| 4-Hydroxy derivative | 0.7 | C-7 | Hydroxy group directs via H-bonding |

Aplicaciones Científicas De Investigación

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. Due to the presence of the fluorine atom at the C-6 position, the compound exhibits unique biological activities, including phytotoxic effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors.

Comparación Con Compuestos Similares

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one can be compared with other similar compounds in the benzoxazinone family, such as:

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: This compound also contains a fluorine atom at the C-6 position and exhibits similar biological activities.

6-Amino-2H-1,4-benzoxazin-3(4H)-one: This compound has an amino group at the C-6 position and is used in different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (CAS No. 1260796-58-4) is a synthetic compound that belongs to the benzoxazinone family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C9H8FNO2

- Molecular Weight : 181.17 g/mol

The compound is characterized by a fluorine atom at the C-6 position and a methyl group at the C-4 position, which significantly influence its biological properties.

The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins. This interaction can lead to inhibition of specific pathways involved in disease processes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity:

Case Studies and Research Findings

Several studies have focused on the biological efficacy of benzoxazinone derivatives:

- Study on Antiviral Properties :

- Antimicrobial Efficacy :

-

Phytotoxic Effects :

- The compound's phytotoxicity has also been studied, suggesting potential applications in agrochemicals for controlling plant diseases.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other compounds in the benzoxazinone family:

| Compound Name | Antiviral Activity (EC50) | Antibacterial Activity (EC50) | Antifungal Activity (EC50) |

|---|---|---|---|

| 6-Fluoro-4-methyl-2H-benzoxazinone | TBD | TBD | TBD |

| 6-Fluoro-2H-benzoxazin-3(4H)-one | TBD | 45.70 μg/mL | TBD |

| 6-Amino-2H-benzoxazin-3(4H)-one | TBD | TBD | TBD |

Note: TBD = To Be Determined based on further research.

Propiedades

IUPAC Name |

6-fluoro-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJLVTDBNLWGNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.